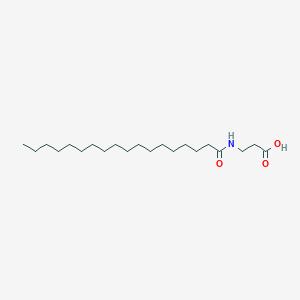![molecular formula C7H4BrNO2S B1627443 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile CAS No. 884507-59-9](/img/structure/B1627443.png)
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile
Vue d'ensemble
Description
“7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile” is a chemical compound with the molecular formula C7H4BrNO2S. It has a molecular weight of 249.08 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BrO3S/c8-7-6-5(4(3-9)12-7)10-1-2-11-6/h3H,1-2H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a density of 1.8±0.1 g/cm3 . Its boiling point is 351.5±42.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 59.6±3.0 kJ/mol . The flash point is 166.4±27.9 °C . The index of refraction is 1.656 . The molar refractivity is 49.9±0.3 cm3 . The polar surface area is 64 Å2 . The polarizability is 19.8±0.5 10-24 cm3 . The surface tension is 62.4±3.0 dyne/cm . The molar volume is 135.7±3.0 cm3 .Applications De Recherche Scientifique
Antiproliferative Activities
This compound has been shown to exhibit antiproliferative activities against A549 cells, which are a model for lung cancer. This suggests potential use in cancer research and treatment development .
Electronic Material Applications
Derivatives of 3,4-ethylenedioxythiophene, which is structurally related to the compound , have potential applications in various electronic components such as diode components, field-effect transistors, flexible electroluminescent lamps, organic solar cells, nonlinear optical devices, organic LED, and other devices .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of the compound 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within biological systems .
Mode of Action
Like many other brominated compounds, it may interact with its targets through covalent bonding, leading to changes in the target’s function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Propriétés
IUPAC Name |
5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO2S/c8-7-6-5(4(3-9)12-7)10-1-2-11-6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYIRGSQBVJHBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(SC(=C2O1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594643 | |
| Record name | 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
884507-59-9 | |
| Record name | 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid](/img/structure/B1627375.png)
![Benzo[b]furan-3-ylacetaldehyde](/img/structure/B1627377.png)




